

Deoxyenterocin CAS number and molecular formula

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Compound of Interest

Compound Name: Deoxyenterocin

Cat. No.: B15602281

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Deoxyenterocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Deoxyenterocin, a polyketide natural product, is a co-metabolite of the antibiotic enterocin. This document provides a comprehensive overview of its fundamental chemical properties, biosynthesis, and a detailed guide to its total synthesis. While its biological activity is noted, a full quantitative spectrum of its antibacterial efficacy is an area requiring further research.

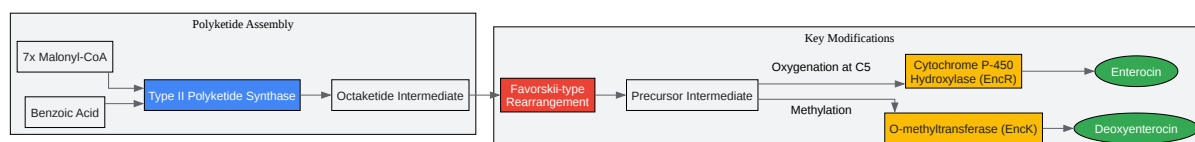
Chemical and Physical Properties

Deoxyenterocin is characterized by the following molecular identifiers and properties.

Property	Value	Citation(s)
CAS Number	108605-51-2	[1][2][3]
Molecular Formula	C ₂₂ H ₂₀ O ₉	[1][2][3]
Molecular Weight	428.4 g/mol	[1][2]
Alternate Name	5-Deoxyenterocin	[1]
General Activity	Exhibits activity against Gram-positive and Gram-negative bacteria.	[1][2]

Biosynthesis

Deoxyenterocin arises as a minor metabolite from the enterocin biosynthetic pathway, which is initiated by a type II polyketide synthase (PKS). The pathway commences with benzoic acid as a starter unit, to which seven malonyl-CoA extender units are sequentially added. A key feature of this biosynthesis is a Favorskii-type rearrangement. Methylation of a pyrone hydroxyl group on an intermediate in the enterocin pathway leads to the formation of **Deoxyenterocin**. The main pathway proceeds with a subsequent selective oxygenation at the C5 position, mediated by a cytochrome P-450 hydroxylase, to yield enterocin.



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Deoxyenterocin Biosynthesis Pathway

Total Synthesis

The total synthesis of (-)-5-**Deoxyenterocin** has been accomplished, with a key strategic element being a biomimetic twofold intramolecular aldol reaction in the final step. The synthesis commences from pentane-1,3,5-triol and utilizes (-)-menthone as a chiral auxiliary.

Experimental Protocol: Key Stages of Total Synthesis

The following outlines the major steps involved in the total synthesis of (-)-5-**Deoxyenterocin**. This is a condensed representation of a multi-step synthesis and should be supplemented with detailed literature procedures for laboratory application.

1. Preparation of the Chiral Aldehyde Core:

- Starting Material: Pentane-1,3,5-triol.
- Key Reagents: (-)-menthone, p-toluenesulfonic acid, Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine).
- Process: Diastereoselective acetal formation with (-)-menthone to differentiate the enantiotopic hydroxymethyl groups, followed by oxidation to the corresponding aldehyde.

2. First Aldol Reaction and Elongation:

- Reactants: The chiral aldehyde core and a protected γ -pyrone fragment.
- Key Reagents: Lithium hexamethyldisilazide (LHMDS).
- Process: An aldol reaction to connect the pyrone moiety, followed by functional group manipulations to yield a primary alcohol.

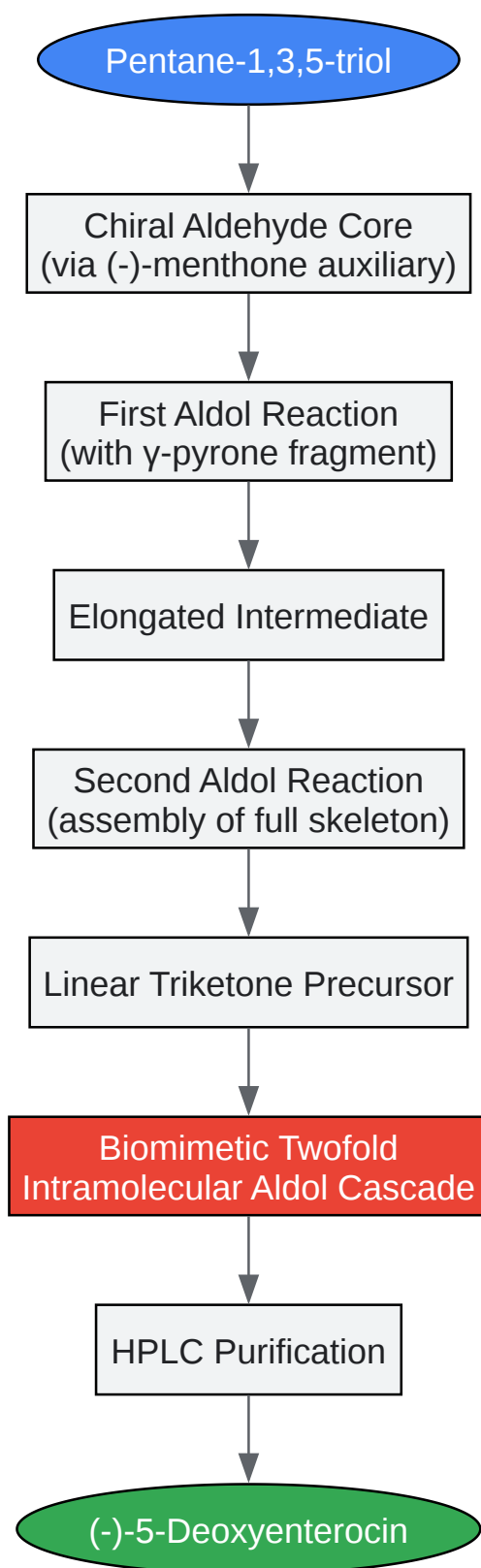
3. Second Aldol Reaction and Assembly of the Triketone Precursor:

- Reactants: The elongated fragment from the previous step and a second aldehyde building block.
- Key Reagents: Dess-Martin periodinane (DMP) for oxidation.

- Process: A second aldol reaction to assemble the full carbon skeleton, followed by a series of protection/deprotection and oxidation steps to generate the linear triketone precursor.

4. Biomimetic Cascade and Final Product Formation:

- Reactant: The linear triketone precursor.
- Key Reagents: Potassium phosphate (K_3PO_4).
- Process: A base-mediated, twofold intramolecular aldol reaction cascade that forms the tricyclic core of **Deoxyenterocin**.
- Purification: The final product is purified by reversed-phase semi-preparative HPLC.



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Deoxyenterocin Total Synthesis Workflow

Antibacterial Activity

Deoxyenterocin is reported to have activity against both Gram-positive and Gram-negative bacteria. However, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values across a broad panel of bacterial strains, are not widely available in the current literature. The primary antibacterial mechanism of the closely related enterocins often involves disruption of the bacterial cell membrane potential and inhibition of essential biosynthetic processes. It is plausible that **Deoxyenterocin** shares a similar mode of action, though further specific studies are required for confirmation.

Future Directions

The established total synthesis route for **Deoxyenterocin** opens avenues for the generation of analogues to explore structure-activity relationships. A critical next step for the research community is the systematic evaluation of its antibacterial spectrum through quantitative assays to determine its potential as a therapeutic lead. Furthermore, detailed mechanistic studies are necessary to elucidate its precise molecular targets and cellular effects.

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